molecular formula C24H24N2O2 B2471604 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 941991-70-4

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No. B2471604
CAS RN: 941991-70-4
M. Wt: 372.468
InChI Key: VAONTEJIESYNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, also known as IQ-1S, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug discovery.

Scientific Research Applications

1. Protein Kinase Inhibition Isoquinolinesulfonamides, structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, have been studied as inhibitors of various protein kinases. These compounds exhibit selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent (protein kinase C) protein kinases. Such inhibitors can play a critical role in the regulation of cellular processes and have potential therapeutic applications in diseases where protein kinase regulation is disrupted (Hidaka et al., 1984).

2. Structural Analysis and Degradation Studies Research on the degradation of chiral 1,3-dimethyl substituted di- and tetrahydroisoquinolines, closely related to the chemical structure of interest, has provided insights into the absolute configuration of such compounds. These studies are significant for understanding the chemical nature and potential applications of similar compounds in medicinal chemistry and drug design (Bringmann et al., 1991).

3. Biosynthetic Pathways in Plant Metabolism The biosynthesis of isoquinoline alkaloids, which share structural similarities with this compound, has been a subject of study. Such alkaloids have been shown to originate from acetate units, indicating a novel pathway distinct from the traditional aromatic amino acid-derived pathways. This research enhances our understanding of plant secondary metabolite production and can guide the development of bioactive compounds (Bringmann & Feineis, 2001).

4. Antitumor Properties Substituted naphthalimides, which include structural elements similar to the compound , have demonstrated significant antitumor activities. Studies have shown that such compounds can induce cell cycle arrest and apoptosis in tumor cells, making them potential candidates for anticancer therapy (Mukherjee et al., 2010).

5. Applications in Organic Electronics The conjugation of naphthalenediimide and benzoisoquinoline-dione functionalities, akin to the structure of interest, has led to the development of novel non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices. These studies contribute to the advancement of organic electronics and the development of efficient photovoltaic materials (Srivani et al., 2017).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-16(2)15-26-22-11-10-21(14-19(22)9-12-23(26)27)25-24(28)20-8-7-17-5-3-4-6-18(17)13-20/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONTEJIESYNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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